molecular formula C23H28N6O2 B10863837 4-(dimethylamino)-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide

4-(dimethylamino)-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide

Cat. No.: B10863837
M. Wt: 420.5 g/mol
InChI Key: POVMJGHBPIIPQO-UHFFFAOYSA-N
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Description

4-(DIMETHYLAMINO)-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its intricate structure, which includes a dimethylamino group, a methylenepiperazine moiety, and an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Methylenepiperazine Moiety: This step involves the reaction of the indole derivative with a suitable piperazine derivative, often under basic conditions.

    Attachment of the Dimethylamino Group: This can be done through nucleophilic substitution reactions, where a dimethylamine source reacts with an appropriate leaving group on the intermediate compound.

    Final Coupling with Benzohydrazide: The final step involves the condensation of the intermediate with benzohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLAMINO)-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other leaving groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(DIMETHYLAMINO)-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIMETHYLAMINO)-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE is unique due to its complex structure, which combines multiple functional groups and moieties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C23H28N6O2

Molecular Weight

420.5 g/mol

IUPAC Name

4-(dimethylamino)-N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]iminobenzamide

InChI

InChI=1S/C23H28N6O2/c1-26(2)18-10-8-17(9-11-18)22(30)25-24-21-19-6-4-5-7-20(19)29(23(21)31)16-28-14-12-27(3)13-15-28/h4-11,31H,12-16H2,1-3H3

InChI Key

POVMJGHBPIIPQO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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